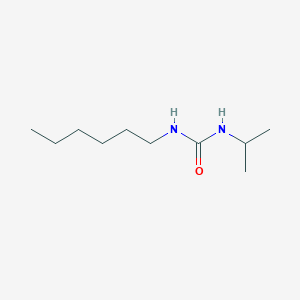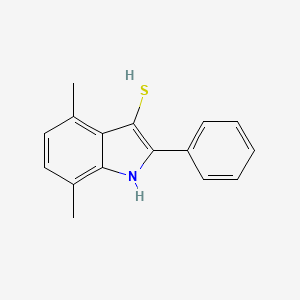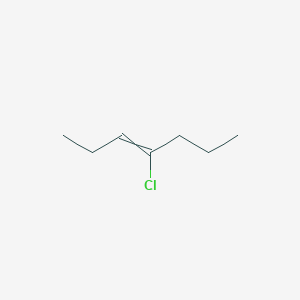
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)propanenitrile is a chemical compound known for its unique structure and properties It features a cyclopropene ring substituted with three phenyl groups and a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3-Triphenylcycloprop-2-en-1-yl)propanenitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 1,2,3-triphenylcycloprop-2-en-1-ylium bromide with a nitrile compound under specific conditions . The reaction conditions often include the use of a strong base and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The phenyl groups and the nitrile group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(1,2,3-Triphenylcycloprop-2-en-1-yl)propanenitrile exerts its effects involves its interaction with molecular targets and pathways. The cyclopropene ring and the nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets would depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triphenylcycloprop-2-en-1-ylium bromide: A related compound with a similar cyclopropene structure but different functional groups.
3-(2-Oxocyclohexyl)propanenitrile: Another nitrile compound with a different ring structure.
Uniqueness
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)propanenitrile is unique due to its specific combination of a cyclopropene ring with three phenyl groups and a nitrile group. This structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
62627-47-8 |
|---|---|
Molecular Formula |
C24H19N |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-(1,2,3-triphenylcycloprop-2-en-1-yl)propanenitrile |
InChI |
InChI=1S/C24H19N/c25-18-10-17-24(21-15-8-3-9-16-21)22(19-11-4-1-5-12-19)23(24)20-13-6-2-7-14-20/h1-9,11-16H,10,17H2 |
InChI Key |
SVWHUQYZZIQCDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2(CCC#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}pentanoic acid](/img/structure/B14526856.png)

![4-[(Pentyloxy)methoxy]but-2-en-1-ol](/img/structure/B14526872.png)
![4-[(5-Phenylthiophen-2-yl)methyl]morpholine](/img/structure/B14526884.png)



![Urea, N-[2-(dimethylamino)ethyl]-N'-ethyl-](/img/structure/B14526920.png)


